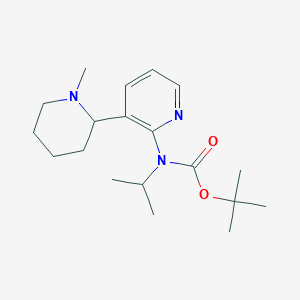

tert-Butyl isopropyl(3-(1-methylpiperidin-2-yl)pyridin-2-yl)carbamate

Description

tert-Butyl isopropyl(3-(1-methylpiperidin-2-yl)pyridin-2-yl)carbamate is a carbamate derivative featuring a pyridine core substituted with a 1-methylpiperidin-2-yl group at the 3-position and an isopropylcarbamate moiety at the 2-position.

Properties

Molecular Formula |

C19H31N3O2 |

|---|---|

Molecular Weight |

333.5 g/mol |

IUPAC Name |

tert-butyl N-[3-(1-methylpiperidin-2-yl)pyridin-2-yl]-N-propan-2-ylcarbamate |

InChI |

InChI=1S/C19H31N3O2/c1-14(2)22(18(23)24-19(3,4)5)17-15(10-9-12-20-17)16-11-7-8-13-21(16)6/h9-10,12,14,16H,7-8,11,13H2,1-6H3 |

InChI Key |

WRXVFDZRHWSHEO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N(C1=C(C=CC=N1)C2CCCCN2C)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl isopropyl(3-(1-methylpiperidin-2-yl)pyridin-2-yl)carbamate typically involves multi-step organic reactions. One common method includes the use of tert-butyl carbamate as a starting material, which undergoes a series of reactions involving isopropylation and subsequent coupling with a piperidinyl-pyridinyl derivative . The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques such as chromatography and crystallization is essential to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl isopropyl(3-(1-methylpiperidin-2-yl)pyridin-2-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the tert-butyl or isopropyl groups can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to tert-butyl isopropyl(3-(1-methylpiperidin-2-yl)pyridin-2-yl)carbamate exhibit various biological activities, including:

1. Antimicrobial Activity:

Studies have shown that derivatives of this compound possess antimicrobial properties, making them candidates for further investigation in treating infections.

2. Anti-inflammatory Effects:

The presence of the piperidine and pyridine rings may enhance interactions with biological targets involved in inflammatory responses.

3. Anticancer Potential:

Recent research has highlighted the anticancer properties of this compound. In vitro assays demonstrated that it can induce apoptosis in cancer cell lines, exhibiting significant cytotoxicity against specific tumor cells, such as FaDu hypopharyngeal tumor cells.

Medicinal Chemistry Applications

The unique structure of this compound positions it as a promising lead compound in drug development. Its potential applications include:

1. Drug Development for Neurotransmitter Modulation:

Given its structural similarities to known neurotransmitter modulators, this compound could be explored for therapeutic applications in neurological disorders.

2. Immunotherapy:

Research suggests that it may enhance immune responses by modulating pathways such as PD-1/PD-L1 inhibition, indicating its potential as an immunotherapeutic agent.

Case Studies

Several studies have investigated the biological activity of this compound:

Case Study 1: PD-L1 Inhibition

A PhD thesis explored the compound's ability to restore immune function in mouse splenocytes exposed to recombinant PD-L1. Results indicated significant restoration of immune activity at specific concentrations, suggesting its role as a PD-L1 inhibitor.

Case Study 2: Cytotoxicity in Cancer Cells

In another investigation, the compound was tested against various cancer cell lines, revealing dose-dependent cytotoxicity with effective inhibition of cell proliferation at nanomolar concentrations. This aligns with findings from other studies on similar piperidine compounds.

Mechanism of Action

The mechanism of action of tert-Butyl isopropyl(3-(1-methylpiperidin-2-yl)pyridin-2-yl)carbamate involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to active sites, altering the function of the target molecule. This interaction can lead to inhibition or activation of biological pathways, depending on the context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound’s structural uniqueness arises from the combination of its pyridine backbone , 1-methylpiperidine substituent , and isopropylcarbamate group . Key analogs and their distinguishing features are summarized below:

Table 1: Comparison of Structural Analogs

Research Findings and Analytical Data

Physicochemical Properties

- Lipophilicity : The tert-butyl group increases logP values compared to isopropyl analogs (e.g., CAS 7399-78-2), as seen in chromatographic retention times .

- Solubility : Piperidine-containing derivatives generally exhibit lower aqueous solubility than pyrimidine hybrids (e.g., ) due to reduced polarity .

Biological Activity

tert-Butyl isopropyl(3-(1-methylpiperidin-2-yl)pyridin-2-yl)carbamate is a synthetic organic compound belonging to the carbamate class, characterized by a complex structure that includes a tert-butyl group, an isopropyl group, and a pyridine ring substituted with a methylpiperidine moiety. Its molecular formula is , with a molecular weight of approximately 333.5 g/mol . This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry.

The biological activity of this compound may be attributed to its ability to interact with various biological targets, including neurotransmitter receptors and enzymes. The presence of the piperidine and pyridine rings enhances its potential to modulate signaling pathways related to neurological conditions and other diseases.

Key Biological Activities

Research indicates that compounds similar to this compound exhibit several biological activities:

- Antimicrobial Activity : Exhibits potential against various microbial strains.

- Anti-inflammatory Effects : May reduce inflammation through modulation of cytokine production.

- Anticancer Potential : Preliminary studies suggest possible interactions with cancer cell pathways .

Synthesis and Stability

The synthesis of this compound typically involves multi-step chemical reactions, including nucleophilic substitutions and hydrolysis. The stability of the tert-butyl group contributes to its reactivity profile, making it less susceptible to oxidation compared to other alkyl groups .

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and unique features of compounds related to this compound:

| Compound Name | Structure | Unique Features |

|---|---|---|

| tert-butyl N-(piperidin-4-ylmethyl)carbamate | Structure | Contains a piperidine ring; used in similar biological assays. |

| tert-butyl N-(3-methylpiperidin-4-yl)carbamate | Structure | Methyl substitution on piperidine enhances lipophilicity. |

| isopropyl N-(1-methylpiperidin-4-yl)carbamate | Structure | Lacks the tert-butyl group; may exhibit different solubility properties. |

This comparative analysis highlights how the unique combination of functional groups in this compound may enhance its pharmacological profile compared to simpler carbamates.

Neuroprotective Effects

A study focusing on related compounds demonstrated that certain derivatives exhibited neuroprotective effects against amyloid-beta-induced toxicity in astrocytes, suggesting that similar mechanisms could be explored for this compound .

Anticancer Activity

Another research effort highlighted the anticancer potential of structurally related compounds by showing significant inhibition of glioma cell viability through multiple mechanisms, including apoptosis induction and cell cycle arrest . These findings indicate that further investigation into the anticancer properties of this compound could be warranted.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.